molecular formula C21H19N3O5S2 B4617507 methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B4617507
M. Wt: 457.5 g/mol
InChI Key: SGAJDXRWCYVHHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include cyclization, acetylation, and substitution reactions to introduce various functional groups onto the thiophene ring. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be converted through several steps to introduce additional functional groups, such as acetylamino or propionylamino groups, which are precursors to more complex derivatives (Narayana et al., 2006).

Molecular Structure Analysis

The molecular structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a simpler analog, has been elucidated using crystallographic methods, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the stabilization of the crystal structure by intra- and intermolecular hydrogen bonds are notable features (Vasu et al., 2004).

Chemical Reactions and Properties

Compounds in this family undergo various chemical reactions, including bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, indicating reactive sites at specific positions on the thiophene ring. These reactions are sensitive to the presence of substituents, which can direct the reaction to specific positions on the ring and influence the outcome of the reaction, demonstrating the compound's versatile reactivity profile (Chapman et al., 1971).

Scientific Research Applications

Crystal Structure and Synthesis

Methyl 2‐amino‐4,5,6,7‐tetra­hydro‐1‐benzo­thio­phene‐3‐carboxyl­ate : Vasu et al. (2004) conducted a study on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, revealing its composition of a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The study emphasized the stabilization of the crystal structure through intra- and intermolecular N-H···O hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2004).

Biological Activities

Biologically Active Thiophene-3-carboxamide Derivatives : A study by Vasu et al. (2005) on two thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities. The study provides insights into the compounds' molecular conformations, which are locked by intramolecular N-H···N hydrogen bonds, contributing to their biological activity (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).

Chemical Synthesis and Transformations

Antitumor Benzothiazoles : The synthesis and investigation of 2-(4-acylaminophenyl)benzothiazoles by Chua et al. (1999) explored their antitumor activities, focusing on metabolism's role in their mechanism of action. The study revealed the significance of N-acetylation and oxidation in the metabolism of these compounds, providing a foundation for understanding their therapeutic potential (Chua, M., D. Shi, S. Wrigley, T. Bradshaw, I. Hutchinson, P. Shaw, D. Barrett, L. Stanley, & M. Stevens, 1999).

Novel Syntheses and Derivatives

Synthesis of New Ureido Sugars : The study by Piekarska‐Bartoszewicz and Tcmeriusz (1993) introduced the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. This research expands the chemical repertoire of sugar derivatives for potential applications in medicinal chemistry and biochemistry (B. Piekarska‐Bartoszewicz & Andrzej Tcmeriusz, 1993).

properties

IUPAC Name

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-29-20(28)16-13-8-4-5-9-14(13)31-17(16)23-21(30)22-15(25)10-24-18(26)11-6-2-3-7-12(11)19(24)27/h2-3,6-7H,4-5,8-10H2,1H3,(H2,22,23,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAJDXRWCYVHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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